

Application of 2-Nitropropene in Michael Addition Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: **2-Nitropropene**

Cat. No.: **B1617139**

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Introduction

2-Nitropropene is a versatile Michael acceptor in organic synthesis, valued for its reactivity toward a wide range of nucleophiles. The electron-withdrawing nitro group activates the double bond for conjugate addition, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The resulting γ -nitro adducts are valuable synthetic intermediates, readily transformed into various functional groups, including amines and carbonyls, which are key components of many pharmaceutical agents. This document provides detailed application notes and protocols for the use of **2-nitropropene** in Michael addition reactions, with a focus on asymmetric organocatalysis for the synthesis of chiral building blocks relevant to drug discovery.

General Reaction Mechanism

The Michael addition of a nucleophile to **2-nitropropene** proceeds via a conjugate addition mechanism. In the presence of a base or a catalyst, the nucleophile attacks the β -carbon of the nitroalkene, leading to the formation of a resonance-stabilized nitronate intermediate. Subsequent protonation yields the final γ -nitro adduct.

Caption: General mechanism of the Michael addition to **2-nitropropene**.

Applications in Drug Development

The products of Michael additions with **2-nitropropene**, γ -nitro compounds, are precursors to a variety of biologically active molecules. The nitro group can be readily reduced to a primary amine, a common functional group in pharmaceuticals. For instance, the reduction of the Michael adducts can lead to the synthesis of γ -amino acids and their derivatives, which are important pharmacophores. One notable example is the use of a similar compound, 1-phenyl-**2-nitropropene**, in the synthesis of amphetamine, a central nervous system stimulant.^[1] The versatility of the nitro group also allows for its conversion into other functionalities, making these adducts key intermediates in the synthesis of complex drug candidates. Furthermore, Michael acceptors themselves are a class of compounds with emerging therapeutic potential, acting as covalent inhibitors in various biological pathways.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Michael addition of various nucleophiles to nitroalkenes. While specific data for **2-nitropropene** is limited in the literature, the data for structurally similar nitroalkenes provide a strong indication of the expected reactivity and selectivity.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

Entry	Micha el Dono r	Micha el Acce ptor	Catal yst (mol %)	Solve nt	Time (h)	Yield (%)	dr	ee (%)	Refer ence
1	Dimet hyl malon ate	trans- β- Nitrost yrene	Chiral Thiour ea (10)	Toluen e	48	94	-	94	Adapt ed from[2]
2	Acetyl acetone	trans- β- Nitrost yrene	Chiral Squar amide (5)	CH ₂ Cl 2	24	95	95:5	98	Adapt ed from[3]
3	Ethyl acetoo cetate	2- Nitro- 1- phenyl ethane	(S)-	Proline	DMSO	72	85	80:20	91
4	1,3- Indand ione	trans- β- Nitrost yrene	Ts- DPEN (10)	CH ₂ Cl 2	24	80	81:19	92	[5]

Table 2: Asymmetric Michael Addition of Aldehydes and Ketones to Nitroalkenes

Entry	Michaelis Donor	Michaelis Acceptor	Catalyst (mol %)	Solvent	Time (h)	Yield (%)	dr (syn:anti)	ee (%) (syn)	Reference
1	Propenal	trans- β -Nitrostyrene	Diarylprolinol silyl ether (20)	Toluene	24	95	>99:1	>99	Adapted from [2]
2	Cyclohexanone	trans- β -Nitrostyrene	Chiral primary β -secondary diamine (10)	Water	12	99	99:1	97	Adapted from [2]
3	Acetophenone	trans- β -Nitrostyrene	Chiral 1,2-diaminocyclohexane- ϵ -thiourea (10)	Toluene	48	92	-	95	Adapted from [3]
4	Isobutylaldehyde	trans- β -Nitrostyrene	(R,R)-DPEN-thiourea (10)	Water	24	98	9:1	99	Adapted from [2]

Experimental Protocols

The following are detailed protocols for representative Michael addition reactions involving a nitroalkene, which can be adapted for **2-nitropropene**.

Protocol 1: Organocatalyzed Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroalkene

Materials:

- Nitroalkene (e.g., trans-β-nitrostyrene as a model for **2-nitropropene**) (1.0 mmol)
- 1,3-Dicarbonyl compound (e.g., dimethyl malonate) (1.2 mmol)
- Chiral organocatalyst (e.g., chiral thiourea) (0.1 mmol, 10 mol%)
- Anhydrous solvent (e.g., toluene) (5 mL)
- Anhydrous magnesium sulfate or sodium sulfate
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Hexane

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst.
- Add the anhydrous solvent, followed by the 1,3-dicarbonyl compound.
- Stir the mixture at room temperature for 10 minutes.
- Add the nitroalkene to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired Michael adduct.
- Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.

Protocol 2: Organocatalyzed Asymmetric Michael Addition of a Ketone to a Nitroalkene

Materials:

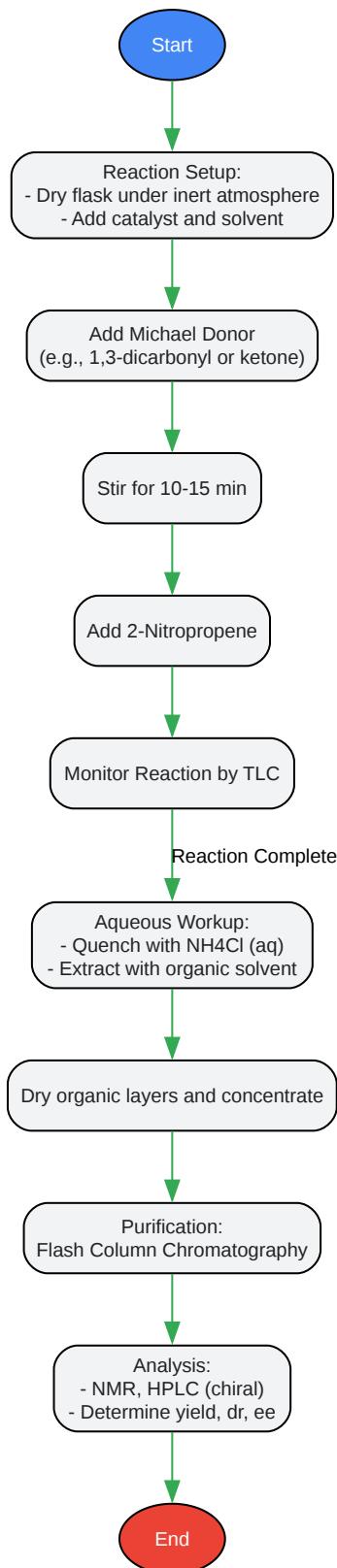
- Nitroalkene (e.g., trans- β -nitrostyrene as a model for **2-nitropropene**) (1.0 mmol)
- Ketone (e.g., cyclohexanone) (2.0 mmol)
- Chiral organocatalyst (e.g., chiral primary-secondary diamine) (0.1 mmol, 10 mol%)
- Solvent (e.g., water or an organic solvent like toluene) (5 mL)
- Anhydrous magnesium sulfate or sodium sulfate
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Hexane

Procedure:

- To a round-bottom flask, add the chiral organocatalyst and the solvent.
- Add the ketone to the mixture and stir at the desired temperature (e.g., room temperature) for 15 minutes.

- Add the nitroalkene to the reaction mixture.
- Stir the reaction vigorously and monitor its progress by TLC.
- Once the reaction is complete, add a saturated aqueous solution of ammonium chloride to quench the reaction.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography (e.g., using a hexane-ethyl acetate eluent system) to yield the pure product.
- Characterize the product and determine the stereoselectivity using appropriate analytical techniques (chiral HPLC, NMR).

Experimental Workflow Diagram



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Caption: General experimental workflow for a Michael addition reaction.

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